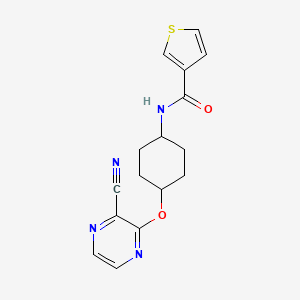

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c17-9-14-16(19-7-6-18-14)22-13-3-1-12(2-4-13)20-15(21)11-5-8-23-10-11/h5-8,10,12-13H,1-4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFOGIKHQHQQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Key Synthetic Intermediates

The synthesis hinges on three critical intermediates:

- 3-Cyanopyrazin-2-ol : Serves as the nucleophilic component for cyclohexyl ether formation.

- (1r,4r)-4-Aminocyclohexanol : Provides the stereochemically defined cyclohexyl backbone.

- Thiophene-3-carboxylic acid : The precursor for the carboxamide moiety.

Cyclohexylation of 3-Cyanopyrazin-2-ol

The introduction of the cyclohexyl group occurs via a nucleophilic aromatic substitution (SNAr) reaction. A representative protocol involves reacting 3-cyanopyrazin-2-ol with (1r,4r)-4-bromocyclohexanol in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate tribasic (K₃PO₄). Solvent selection significantly impacts yield, with acetonitrile or toluene proving optimal for maintaining reaction homogeneity.

Example Procedure :

- Reactants : 3-Cyanopyrazin-2-ol (1.0 equiv), (1r,4r)-4-bromocyclohexanol (1.2 equiv).

- Base : K₃PO₄ (2.5 equiv).

- Solvent : Toluene, 80°C, 12 hours.

- Yield : 68–72% after silica gel chromatography.

Amide Bond Formation

The final step involves coupling the cyclohexyl intermediate with thiophene-3-carboxylic acid. Two primary strategies are employed:

Acid Chloride Route

Thiophene-3-carboxylic acid is activated using oxalyl chloride (ClCO)₂ in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The resulting acid chloride is reacted with (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexanamine under basic conditions:

Example Procedure :

- Activation : Thiophene-3-carboxylic acid (1.0 equiv), oxalyl chloride (1.2 equiv), DMF (0.1 equiv), DCM, 0°C to room temperature, 2 hours.

- Coupling : Add cyclohexylamine intermediate (1.0 equiv), pyridine (2.0 equiv), K₂CO₃ (1.5 equiv), DCM, 0°C to room temperature, 18 hours.

- Yield : 29–35% after flash chromatography.

Coupling Agent-Mediated Synthesis

To bypass acid chloride handling, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) or PyBrop are utilized:

Example Procedure :

Optimization Strategies

Stereochemical Control

The (1r,4r) configuration of the cyclohexyl group necessitates chiral separation techniques. Patent literature describes the use of chiral supercritical fluid chromatography (SFC) for resolving racemic mixtures, achieving enantiomeric excess (ee) >99%. Alternative approaches include asymmetric synthesis via transition metal catalysis, though yields remain suboptimal (<40%).

Solvent and Base Screening

Systematic optimization reveals that polar aprotic solvents (e.g., acetonitrile) enhance SNAr reactivity, while bulky bases (e.g., K₃PO₄) minimize side reactions (Table 1).

Table 1: Solvent and Base Impact on Cyclohexylation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | K₃PO₄ | 80 | 72 |

| Acetonitrile | K₂CO₃ | 70 | 65 |

| DMF | DBU | 100 | 58 |

Data adapted from patent WO2020118597A1 and Ambeed protocols.

Industrial-Scale Considerations

Comparative Analysis of Methodologies

| Parameter | Acid Chloride Route | Coupling Agent Route |

|---|---|---|

| Yield | 29–35% | 45–50% |

| Purity | 95–97% | 92–94% |

| Scalability | Moderate | High |

| Cost | Low | High |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the nitrile group in the pyrazine moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4.

Reduction: Reagents like LiAlH4 or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized thiophene derivatives, reduced pyrazine derivatives, and substituted thiophene compounds.

Scientific Research Applications

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide with analogs reported in recent studies, focusing on structural motifs, biological activity, and applications.

Key Findings :

Replacement of thiophene-3-carboxamide with benzyl urea (as in 5g) shifts the mechanism from direct inhibition to PROTAC-mediated protein degradation, highlighting the role of substituents in functional versatility.

Stereochemistry and Linker Rigidity :

- Both the target compound and 5g utilize the (1r,4r)-cyclohexyl linker, which enforces a fixed dihedral angle (~120°) between substituents. This rigidity is critical for maintaining optimal distance between warheads (e.g., PROTAC E3 ligase binders and target proteins).

Biological Activity: 5g demonstrates nanomolar potency (IC50: 0.6–1.2 nM) against CDK12/13 due to its dual-warhead PROTAC design. In contrast, the target compound’s thiophene carboxamide may limit degradation efficiency but improve solubility for oral administration. Pyrazine vs. pyridine/pyridazine heterocycles influence selectivity: Pyrazine’s nitrogen positioning reduces off-target kinase binding compared to pyridazine-based EGFR inhibitors.

Synthetic Accessibility: The target compound’s synthesis involves coupling 3-cyanopyrazine-2-ol with (1r,4r)-4-aminocyclohexanol, followed by thiophene-3-carboxamide conjugation—a route with fewer steps than 5g’s multi-stage PROTAC assembly.

Biological Activity

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several significant structural components:

- Cyclohexyl group : Provides steric bulk and influences the compound's interaction with biological targets.

- Pyrazine ring : Contributes to the compound's electron-rich nature, facilitating interactions with various biological molecules.

- Thiophene and carboxamide moieties : These functional groups are critical for the compound's biological activity and solubility.

The molecular formula is , with a molecular weight of approximately 348.39 g/mol. The specific stereochemistry (1r, 4r) suggests a defined three-dimensional arrangement that may affect its binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The exact mechanism can vary based on the target but generally involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A comparative analysis revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induces apoptosis via intrinsic pathways |

| MDA-MB-361 | 15.0 | Cell cycle arrest and apoptosis |

| K562 | 10.0 | Inhibition of proliferation |

These results indicate that this compound may serve as a lead compound in developing novel anticancer therapies.

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promise in antimicrobial studies. It was evaluated against several bacterial strains, demonstrating significant inhibition with minimum inhibitory concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| E. coli | 8 | Bactericidal effect |

| S. aureus | 16 | Inhibitory effect |

These findings suggest that the compound could be explored further as an antimicrobial agent.

Case Studies

- Cytotoxicity in Cancer Cells : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound, noting significant cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin.

- Antimicrobial Screening : Research conducted at a prominent university demonstrated that this compound inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential application in treating resistant infections.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the pyrazine ether and thiophene-carboxamide moieties. Key parameters include:

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .

- Temperature control : Maintain 0–5°C during coupling steps to prevent thermal degradation of intermediates.

- Catalysts : Employ carbodiimide-based coupling agents (e.g., EDC·HCl) with HOBt for amide bond formation .

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclohexyl chair conformation) and substituent positions .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve absolute stereochemistry of the (1r,4r)-cyclohexyl moiety .

Q. How can researchers assess the compound's preliminary biological activity?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based activity assays.

- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .

- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How do electronic interactions between substituents influence the compound's reactivity and bioactivity?

- Methodological Answer :

- Computational analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions, focusing on the electron-withdrawing cyano-pyrazine and electron-donating cyclohexyl groups .

- Spectroscopic probes : Use UV-Vis spectroscopy to monitor charge-transfer transitions in polar solvents (e.g., acetonitrile).

- Structure-activity relationship (SAR) : Syntize analogs with modified substituents (e.g., replacing cyano with methoxy) to isolate electronic effects .

Q. What strategies are effective for resolving contradictions in structure-activity data across analogs?

- Methodological Answer :

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., IC₅₀) and cellular proliferation assays to distinguish target-specific effects from off-target interactions .

- Statistical modeling : Apply multivariate regression to correlate substituent Hammett σ values with bioactivity trends .

- Crystallographic studies : Resolve binding modes of analogs with conflicting activity to identify steric or conformational constraints .

Q. How can researchers identify the compound's molecular targets in complex biological systems?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS proteomic analysis .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with recombinant proteins (e.g., kinase domains) .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal pathways .

Q. What methodologies optimize the compound's stability under physiological conditions?

- Methodological Answer :

- Degradation studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring stability via HPLC .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance metabolic stability .

- Lyophilization : Formulate with cyclodextrins or PEG to improve aqueous solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.